molecular formula C24H27BN2O3 B13368031 2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13368031
M. Wt: 402.3 g/mol
InChI Key: HTVYOKSUMAQLRM-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a biphenyl group, a pyrimidine ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, including the formation of the biphenyl group, the pyrimidine ring, and the dioxaborolane moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alcohols .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the biphenyl group, pyrimidine ring, and dioxaborolane moiety allows for versatile interactions and reactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C24H27BN2O3

Molecular Weight

402.3 g/mol

IUPAC Name

4,6-dimethyl-2-(4-phenylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C24H27BN2O3/c1-16-21(25-29-23(3,4)24(5,6)30-25)17(2)27-22(26-16)28-20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-15H,1-6H3

InChI Key

HTVYOKSUMAQLRM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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